Tris(dibenylideneacetone)dipalladium-chloroform

概要

説明

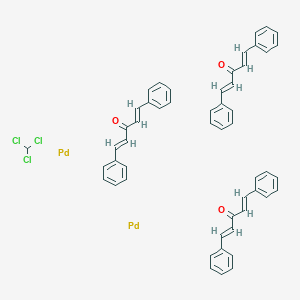

Tris(dibenylideneacetone)dipalladium-chloroform is an organopalladium compound widely used in organic synthesis as a catalyst. It is a complex of palladium (0) with dibenzylideneacetone ligands and chloroform. The compound is known for its high reactivity and ability to facilitate various palladium-mediated transformations .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Tris(dibenylideneacetone)dipalladium-chloroform typically involves the reaction of palladium salts with dibenzylideneacetone ligands. One common method includes the following steps :

Preparation of Li2PdCl4 Solution: Dissolve palladium(II) chloride and lithium chloride in ethanol under a nitrogen atmosphere and stir overnight.

Formation of the Adduct: Add dibenzylideneacetone, ethanol, chloroform, and sodium acetate to the Li2PdCl4 solution. Stir the mixture at a controlled temperature (around 50-53°C) for a specified duration.

Isolation of the Product: Cool the reaction mixture, filter, and wash the product with deionized water and ethanol. Dry the product under vacuum to obtain the this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability .

化学反応の分析

Types of Reactions: Tris(dibenylideneacetone)dipalladium-chloroform undergoes various types of reactions, including:

Oxidative Addition: The compound facilitates the oxidative addition of aryl halides.

Reductive Elimination: It promotes reductive elimination reactions to form carbon-carbon or carbon-heteroatom bonds.

Substitution Reactions: The compound is involved in substitution reactions where ligands are exchanged.

Common Reagents and Conditions:

Suzuki Cross-Coupling: Uses aryl halides and boronic acids under basic conditions.

Heck Coupling: Involves aryl halides and alkenes in the presence of a base.

Buchwald-Hartwig Amination: Utilizes aryl halides and amines with a base.

Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, and arylamines .

科学的研究の応用

Catalytic Applications

Cross-Coupling Reactions

Tris(dibenzylideneacetone)dipalladium is widely recognized for its role as a catalyst in cross-coupling reactions, including:

- Heck Reaction : Utilized for the coupling of aryl halides with alkenes to form substituted alkenes.

- Suzuki Coupling : Facilitates the reaction between aryl halides and boronic acids to synthesize biaryl compounds.

- Stille Coupling : Involves the coupling of organostannanes with aryl halides.

These reactions benefit from the high selectivity and efficiency provided by this palladium complex, making it a valuable tool in synthetic organic chemistry.

Table 1: Summary of Cross-Coupling Reactions Using Pd(dba)

| Reaction Type | Substrates Involved | Products Produced |

|---|---|---|

| Heck Reaction | Aryl halides + Alkenes | Substituted Alkenes |

| Suzuki Coupling | Aryl halides + Boronic Acids | Biaryl Compounds |

| Stille Coupling | Organostannanes + Aryl Halides | Aryl-Stannane Couplings |

Asymmetric Synthesis

Tris(dibenzylideneacetone)dipalladium is also employed in asymmetric transformations, which are crucial for producing chiral compounds. Notable applications include:

- Asymmetric Allylic Alkylation : This method allows for the synthesis of chiral chromans and other complex molecules through the enantioselective alkylation of allylic substrates.

- C−C Bond Formation : The complex catalyzes enantioselective C−C bond formation, leading to diverse chiral products.

Case Study: Asymmetric Allylic Alkylation

In a study by , Pd(dba) was used to achieve high enantioselectivity in the allylic alkylation of ketones, demonstrating its effectiveness in producing valuable chiral intermediates.

Biological Applications

Recent research has highlighted the biological activity of Tris(dibenzylideneacetone)dipalladium, particularly in cancer research:

- N-myristoyltransferase-1 (NMT-1) Inhibition : The compound has been shown to inhibit NMT-1, which plays a role in oncogenic signaling pathways such as MAPK and STAT3. This inhibition has led to antiproliferative effects against melanoma cells both in vitro and in vivo .

Mechanistic Insights

The catalytic mechanism of Tris(dibenzylideneacetone)dipalladium involves several key steps:

- Formation of Active Palladium Species : The complex dissociates to form active Pd(0), which participates in the catalytic cycle.

- Substrate Coordination : The substrate coordinates to the palladium center, facilitating subsequent reaction steps.

- Product Formation and Release : After the reaction proceeds, products are released, regenerating the catalyst for further cycles.

作用機序

The compound acts as a precatalyst, which upon activation, generates palladium (0) species. These active species facilitate various catalytic cycles by undergoing oxidative addition, transmetalation, and reductive elimination steps. The molecular targets include aryl halides, alkenes, and amines, and the pathways involve the formation and cleavage of palladium-carbon and palladium-heteroatom bonds .

類似化合物との比較

Bis(dibenzylideneacetone)palladium (0): Another palladium (0) complex with similar catalytic properties.

Tetrakis(triphenylphosphine)palladium (0): A palladium (0) complex used in similar cross-coupling reactions.

Uniqueness: Tris(dibenylideneacetone)dipalladium-chloroform is unique due to its high reactivity and ability to facilitate a wide range of palladium-mediated transformations. Its chloroform adduct form enhances its solubility and stability in organic solvents, making it a versatile and effective catalyst in various synthetic applications[6][6].

生物活性

Tris(dibenzylideneacetone)dipalladium-chloroform (Pd(dba)·CHCl) is a palladium complex that has garnered attention for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, focusing on its applications in medicinal chemistry and potential therapeutic effects.

Chemical Structure and Properties

Chemical Formula: CHOPd·CHCl

Molecular Weight: 1035.11 g/mol

CAS Number: 52522-40-4

Appearance: Purple to black crystalline powder

Melting Point: 131–135 °C

Solubility: Moderately soluble in organic solvents, insoluble in water .

The biological activity of Pd(dba)·CHCl primarily stems from its role as a catalyst in various chemical reactions, which can lead to the formation of biologically active compounds. Its catalytic capabilities are utilized in:

- Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules, including pharmaceuticals.

- Cycloaddition Reactions: Enabling the synthesis of cyclic compounds that may exhibit biological activity .

Applications in Medicinal Chemistry

- Anticancer Activity:

- Synthesis of Bioactive Compounds:

Case Study 1: Synthesis of Amino Vinylindoles

In a study investigating the anticancer properties of amino vinylindoles, researchers utilized Pd(dba)·CHCl as a catalyst. The resulting compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Catalytic Enantioselective Synthesis

A recent publication highlighted the use of Pd(dba)·CHCl in enantioselective synthesis processes. The catalyst was combined with specific ligands to produce α-difunctionalized cyclic sulfones, which are valuable intermediates in drug development .

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 1035.11 g/mol |

| Melting Point | 131–135 °C |

| Solubility | Moderately soluble in organic solvents |

| Biological Activity | Anticancer activity, synthesis of bioactive compounds |

| Catalytic Applications | Cross-coupling, cycloaddition reactions |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Tris(dibenylideneacetone)dipalladium-chloroform adduct with high purity?

- Methodological Answer : The compound is synthesized via reaction of dibenzylideneacetone (dba) with sodium tetrachloropalladate under inert conditions. Key steps include:

-

Using degassed solvents (e.g., chloroform) to prevent oxidation of Pd(0) .

-

Recrystallization from chloroform to isolate the adduct, though purity may vary due to residual solvent or ligand dissociation .

-

Confirming purity via elemental analysis and X-ray crystallography to verify Pd-dba coordination .

Characterization Technique Key Parameters Detection Limits Elemental Analysis C, H, Pd content ±0.3% deviation X-ray Crystallography Pd-Pd distance 320 pm resolution

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Store under inert gas (e.g., argon) at 2–8°C to prevent decomposition via oxidation or ligand dissociation .

- Use gloveboxes for weighing and handling to avoid air/moisture exposure, which degrades catalytic activity .

- Monitor for color changes (red-brown to black), indicating Pd aggregation .

Q. What safety protocols are essential when working with this compound?

- Methodological Answer :

- Wear nitrile gloves and safety goggles to prevent skin/eye contact; rinse with water for 15 minutes if exposed .

- Avoid inhalation by using fume hoods during synthesis or reactions .

- Dispose of waste via certified hazardous waste services to comply with EPA/CLP regulations .

Advanced Research Questions

Q. How does the electronic structure of Pd₂(dba)₃·CHCl₃ influence its catalytic activity in cross-coupling reactions?

- Methodological Answer :

-

The Pd(0) centers coordinate with alkene moieties of dba ligands, creating a labile structure that facilitates ligand displacement during catalysis .

-

Chloroform stabilizes the adduct but may dissociate under reaction conditions, altering Pd reactivity .

-

Investigate using DFT calculations to map electron density distribution and predict catalytic sites .

Q. How can discrepancies in reported catalytic efficiencies be resolved?

- Methodological Answer :

- Experimental Variables :

- Purity of Pd₂(dba)₃·CHCl₃ (batch-dependent ligand ratios) .

- Solvent choice (e.g., toluene vs. THF) affecting Pd aggregation .

- Analytical Strategies :

- Use ICP-MS to quantify active Pd(0) species pre- and post-reaction .

- Compare turnover numbers (TON) under standardized conditions to isolate ligand effects .

Q. What strategies optimize ligand exchange kinetics in Pd₂(dba)₃·CHCl₃-mediated reactions?

- Methodological Answer :

- Pre-treat the catalyst with reducing agents (e.g., NaOt-Bu) to accelerate dba dissociation .

- Monitor ligand exchange via in-situ NMR or UV-Vis spectroscopy (λ = 450–500 nm for Pd-dba complexes) .

- Use sterically hindered phosphines (e.g., XPhos) to stabilize Pd intermediates and suppress off-pathway reactions .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability data for Pd₂(dba)₃·CHCl₃?

- Methodological Answer :

特性

IUPAC Name |

chloroform;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;;/b3*13-11+,14-12+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAMMBFJMYMQTO-FNEBRGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H43Cl3O3Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452403 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52522-40-4 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, compd. with trichloromethane (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。